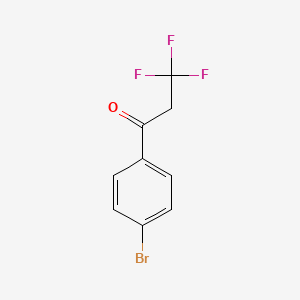

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDCPZHLCKPYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13541-18-9 | |

| Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-bromobenzoic acid.

Reduction: Formation of 1-(4-bromophenyl)-3,3,3-trifluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is widely used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex organic molecules. Its trifluoromethyl group is particularly valuable in enhancing the lipophilicity and metabolic stability of synthesized compounds .

Biological Research

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown its efficacy against various pathogens, including bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways . Additionally, ongoing research is exploring its potential as a pharmacophore in drug development .

Medicinal Chemistry

In medicinal chemistry, 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is being investigated for its potential therapeutic applications. Its unique chemical properties make it a promising candidate for the development of new drugs targeting specific diseases . The compound's ability to modulate enzyme activity and receptor interactions is also under study to elucidate its mechanisms of action further.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial activity of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one demonstrated its effectiveness against several bacterial strains. The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of this compound, researchers observed that it induced apoptosis in cancer cell lines through the activation of specific signaling pathways. This finding highlights the compound's potential for further development as an anticancer agent.

Limitations and Future Directions

While 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one shows promise in various applications, limitations regarding its toxicity and environmental impact must be addressed. Future research should focus on:

- Toxicological studies to assess safety profiles.

- Optimization of synthetic routes for better yield and efficiency.

- Exploration of new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a. 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one (CAS: 121194-36-3)

- Molecular Formula : C₉H₆ClF₃O.

- Molecular Weight : 222.59 g/mol .

- ¹⁹F NMR : δ -62.44 ppm (t, J = 9.8 Hz), similar to the bromo analog but slightly upfield due to reduced electron-withdrawing effects of chlorine .

- Key Differences :

- The chlorine atom (smaller atomic radius, lower electronegativity) reduces molecular weight and polarizability compared to bromine.

- Lower reactivity in nucleophilic aromatic substitution (NAS) compared to the bromo derivative, making the bromo analog more suitable for cross-coupling reactions (e.g., Suzuki) .

b. 1-(3-Bromo-4-fluorophenyl)propan-1-one (CAS: 202865-82-5)

Trifluoromethylated Aryl Ketones

a. 1-(4-Biphenyl)-3,3,3-trifluoropropan-1-one (C₁₅H₁₁F₃O)

- Molecular Weight : 264.25 g/mol .

- Larger size reduces solubility in polar solvents compared to the bromophenyl derivative .

b. 1-(3-Benzyloxyphenyl)-3,3,3-trifluoropropan-1-one (C₁₆H₁₃F₃O₂)

Enone Derivatives

(E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one

- Structure: Features a conjugated enone system instead of a trifluoromethyl group.

- ¹H NMR : δ 7.87–7.90 (m, 2H), 7.82 (d, J = 15.56 Hz, 1H), indicative of α,β-unsaturated ketone geometry .

- Reactivity: The enone system enables Michael addition and Diels-Alder reactions, unlike the saturated trifluoromethyl analog .

Data Tables

Table 1. Molecular and Spectral Comparison

Biological Activity

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one features a bromophenyl group and a trifluoropropanone moiety. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds lacking halogen substitutions. Its molecular formula is .

Antimicrobial Properties

Research indicates that 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one exhibits antimicrobial activity . It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties , particularly against certain tumor cell lines. The cytotoxic effects have been attributed to its ability to induce apoptosis in cancer cells. For instance, studies demonstrate that it can inhibit the proliferation of breast cancer cells by interfering with cell cycle regulation and promoting cell death through intrinsic apoptotic pathways.

The biological activity of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity related to cell growth and survival pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one stands out among structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | Chlorine instead of bromine | Potentially different reactivity |

| 1-(Phenyl)-3,3,3-trifluoropropan-1-one | No halogen substitution | More hydrophobic; different biological activity |

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one:

- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.

- Anticancer Study : In research involving MCF-7 breast cancer cells, treatment with 25 µM of the compound resulted in a 70% decrease in cell viability after 48 hours, suggesting strong anticancer potential.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one?

The compound is synthesized via electrochemical methods, such as the anodic generation of trifluoromethyl radicals reacting with aryl alkynes in organic/aqueous media. For example, trifluoromethyl radicals generated under controlled current density (e.g., 10 mA/cm²) react with 4-bromophenylacetylene to yield the target compound. This method achieved a 10% isolated yield, highlighting the need for optimization in solvent selection and reaction conditions . Alternative routes involve rhodium-catalyzed oxytrifluoromethylation of diazocarbonyl compounds, as demonstrated for structurally related ketones .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H NMR : To resolve aromatic protons (δ 7.85–7.75 ppm) and trifluoromethyl-adjacent methylene groups (δ 3.76 ppm, q, J = 9.9 Hz) .

- 19F NMR : To confirm the trifluoromethyl group (δ −61.99 ppm, t, J = 9.9 Hz) .

- 13C NMR : To identify carbonyl (δ 188.9 ppm) and quaternary carbons bonded to fluorine (δ 123.9 ppm, q, J = 277.1 Hz) .

- Mass Spectrometry (EI-MS) : For molecular ion validation (m/z 183/185 [M⁺]) and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

- Heterocyclic Synthesis : Precursor for pyrazoles via cycloaddition with nitrile imines, though instability of intermediates may require rapid isolation .

- Functionalized Biphenyl Derivatives : Building block for synthesizing biphenyl-based ligands or fluorinated polymers, leveraging its bromine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational models predict regioselectivity in reactions involving this compound?

Molecular Electron Density Theory (MEDT) analyzes electron localization and transition states to predict regioselectivity. For example, MEDT studies on [3+2] cycloadditions between this compound and nitrile imines revealed dominant interactions between the Cβ atom of the electrophile and the nucleophile’s –N=N=C– fragment, favoring Δ²-pyrazoline formation despite competing pathways . Density Functional Theory (DFT) can further optimize reaction parameters like solvent polarity and substituent effects.

Q. What challenges arise in crystallographic refinement of halogenated trifluoromethyl ketones?

Challenges include:

- Disorder in Trifluoromethyl Groups : Resolved using SHELXL’s PART instruction to model split positions .

- Weak Hydrogen Bonding : Fluorine’s low polarizability reduces strong hydrogen bonds, necessitating high-resolution data (<1.0 Å) for accurate refinement. Graph-set analysis (e.g., Etter’s rules) helps classify weak C–H···F interactions .

- Twinned Crystals : SHELXE’s twin refinement tools are critical for handling pseudo-merohedral twinning .

Q. How can low yields in electrochemical synthesis be optimized?

The 10% yield reported for anodic trifluoromethylation suggests optimization via:

- Solvent Tuning : Mixed organic/aqueous systems (e.g., CH₃CN/H₂O) to stabilize radical intermediates.

- Catalyst Design : Rhodium or copper catalysts to enhance radical generation efficiency .

- Current Density Modulation : Systematic screening of electrochemical parameters (e.g., 5–20 mA/cm²) to balance radical flux and side reactions.

Q. What mechanisms underlie this compound’s interactions with biological targets?

The bromophenyl and trifluoromethyl groups enable covalent bonding with cysteine residues in proteins, altering enzymatic activity. For example, analogous compounds form stable thioether adducts with kinases, as shown in mass spectrometry-based proteomic studies . The electron-withdrawing trifluoromethyl group enhances electrophilicity, favoring nucleophilic attack by biological thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.